molecular formula C9H18O3 B14723011 2-Methoxyethyl hexanoate CAS No. 5461-60-9

2-Methoxyethyl hexanoate

Cat. No.: B14723011
CAS No.: 5461-60-9
M. Wt: 174.24 g/mol
InChI Key: WHFYLHIOEPSQJH-UHFFFAOYSA-N
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Description

2-Methoxyethyl hexanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. The structure of this compound consists of a hexanoic acid moiety and a 2-methoxyethyl group, making it a versatile compound in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyethyl hexanoate can be synthesized through the esterification reaction between hexanoic acid and 2-methoxyethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.

Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors with continuous removal of water using azeotropic distillation. The use of catalysts like sulfuric acid or ion-exchange resins can enhance the reaction rate and yield. The final product is purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyethyl hexanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to hexanoic acid and 2-methoxyethanol.

    Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.

    Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and catalysts like sodium methoxide.

    Reduction: Lithium aluminum hydride or similar reducing agents.

Major Products:

    Hydrolysis: Hexanoic acid and 2-methoxyethanol.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: Hexanol and 2-methoxyethanol.

Scientific Research Applications

2-Methoxyethyl hexanoate has several applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the study of esterases and their role in metabolism.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.

    Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl hexanoate primarily involves its hydrolysis by esterases in biological systems. The ester bond is cleaved, releasing hexanoic acid and 2-methoxyethanol, which can then participate in various metabolic pathways. The compound’s effects are mediated through its interaction with esterases and subsequent release of its constituent molecules.

Comparison with Similar Compounds

    Ethyl hexanoate: Another ester with a similar structure but with an ethyl group instead of a 2-methoxyethyl group.

    Methyl hexanoate: Contains a methyl group instead of a 2-methoxyethyl group.

    Butyl hexanoate: Features a butyl group in place of the 2-methoxyethyl group.

Uniqueness: 2-Methoxyethyl hexanoate is unique due to the presence of the 2-methoxyethyl group, which imparts different solubility and reactivity characteristics compared to other esters. This makes it particularly useful in applications requiring specific solubility profiles and reactivity.

Properties

CAS No.

5461-60-9

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

2-methoxyethyl hexanoate

InChI

InChI=1S/C9H18O3/c1-3-4-5-6-9(10)12-8-7-11-2/h3-8H2,1-2H3

InChI Key

WHFYLHIOEPSQJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCCOC

Origin of Product

United States

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